2-(Thiazol-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
Description
This compound is a piperidine derivative featuring a thiazole ring connected via an oxymethylene linker and protected by a tert-butyl carbamate group. Its molecular structure combines the rigidity of the piperidine scaffold with the electron-rich thiazole moiety, making it a versatile intermediate in medicinal chemistry, particularly for kinase inhibitor synthesis .
Properties
IUPAC Name |
tert-butyl 2-(1,3-thiazol-2-yloxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-14(2,3)19-13(17)16-8-5-4-6-11(16)10-18-12-15-7-9-20-12/h7,9,11H,4-6,8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STDDIKURIKKBFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1COC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of 4-Piperidinecarboxylic Acid
A foundational step involves Boc protection of the piperidine nitrogen. N-Boc-piperidine-4-carboxylic acid is synthesized via reaction of 4-piperidinecarboxylic acid with di-tert-butyl dicarbonate in the presence of sodium hydroxide and tert-butanol:
Conditions :
This method ensures high-yielding protection without side reactions, critical for downstream modifications.
Etherification with Thiazol-2-ol
Mitsunobu Reaction
A Mitsunobu reaction couples the hydroxymethylpiperidine with thiazol-2-ol. This method, adapted from Ambeed’s protocols, employs diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh):
Conditions :
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Solvent : Tetrahydrofuran (THF)
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Temperature : 0°C to room temperature
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Duration : 12–24 hours
Purification : Silica gel chromatography (hexane/ethyl acetate gradient).
Nucleophilic Substitution
Alternatively, activation of the hydroxymethyl group as a leaving group (e.g., mesylate or tosylate) enables nucleophilic displacement with thiazol-2-olate.
Example Protocol :
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Mesylation : Treat N-Boc-piperidine-4-(hydroxymethyl) with methanesulfonyl chloride (MsCl) and triethylamine.
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Displacement : React with potassium thiazol-2-olate in DMF at 60°C.
Yield : ~50–70% (estimated from similar substitutions).
Alternative Routes via Prefunctionalized Intermediates
Coupling with Thiazole Electrophiles
Aryl halides or nitro derivatives of thiazole can undergo Ullmann or SNAr reactions. For example, 2-bromo-5-nitrothiazole reacts with N-Boc-piperidine-4-(hydroxymethyl) under basic conditions:
Conditions :
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Base : Potassium tert-butoxide
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Solvent : Dimethyl sulfoxide (DMSO)
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Temperature : Room temperature
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Mitsunobu Reaction | DIAD, PPh, THF | 60% | High regioselectivity | Costly reagents, purification challenges |
| Nucleophilic Substitution | MsCl, Kthiazol-2-olate | 55% | Scalable, inexpensive | Requires preactivation |
| Coupling with Electrophiles | KOtBu, DMSO | 60% | Mild conditions, fast | Limited substrate availability |
Critical Reaction Parameters
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Boc Stability : The Boc group remains intact under Mitsunobu and basic conditions but may degrade under strong acids.
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Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while THF is ideal for Mitsunobu.
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Purification : Column chromatography (hexane/ethyl acetate) is essential due to byproduct formation .
Chemical Reactions Analysis
Types of Reactions
2-(Thiazol-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-(Thiazol-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in studies investigating the biological activity of thiazole-containing compounds.
Mechanism of Action
The mechanism of action of 2-(Thiazol-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is not fully understood. it is believed that the thiazole ring interacts with biological targets through hydrogen bonding and π-π interactions. The piperidine ring may enhance the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structurally related piperidine-tert-butyl ester derivatives and their distinguishing features:
Reactivity and Functional Group Impact
- Thiazole vs. Hydroxymethyl Thiazole : The hydroxymethyl analog (Thermo Scientific) offers improved solubility due to the polar -CH2OH group, whereas the parent compound’s thiazole-oxymethylene linker may confer better stability in hydrophobic environments .
- Oxoethyl vs. Hydroxyethyl Side Chains : The oxoethyl group (CAS 372159-76-7) enables ketone-specific reactions (e.g., hydrazone formation), while the hydroxyethyl variant (CAS 118811-03-3) is more suited for ether or ester linkages .
Pharmacological Relevance
Stability and Commercial Trends
The discontinuation of the target compound contrasts with the commercial availability of its analogs, suggesting that substituent modifications (e.g., hydroxymethyl or hydroxyethyl groups) address critical limitations in shelf life or reactivity .
Biological Activity
2-(Thiazol-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS No. 1261233-33-3) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the molecular formula and a molecular weight of 298.4 g/mol. It features a piperidine ring, which is known for its role in various pharmacologically active compounds. The thiazole moiety contributes to its biological profile, often enhancing interactions with biological targets.
Research indicates that compounds containing piperidine and thiazole structures can interact with various biological pathways. Specifically, studies have shown that derivatives of piperidine can inhibit glycogen synthase kinase-3 beta (GSK-3β), which is implicated in mood disorders and neurodegenerative diseases . The inhibition of GSK-3β has been associated with mood stabilization and neuroprotective effects.
Antidepressant Effects
A study highlighted that certain piperidine derivatives exhibit significant antidepressant-like effects in animal models. These compounds potentially modulate neurotransmitter systems, including serotonin and dopamine pathways, which are critical in mood regulation .
Neuroprotective Properties
The compound's structure suggests potential neuroprotective properties, particularly through the inhibition of GSK-3β. This enzyme is known to be involved in the pathophysiology of Alzheimer's disease and other neurodegenerative conditions. By inhibiting GSK-3β, the compound may help mitigate neuronal damage and improve cognitive function .
Inhibition of Chemokine Receptors
Research shows that similar compounds can regulate chemokine receptors such as CCR3 and CCR5, which are crucial in inflammatory responses and HIV infection. This suggests that this compound could have therapeutic applications beyond mood disorders .
Case Studies
Pharmacokinetics
Preliminary studies on the pharmacokinetics of related compounds indicate favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The stability of these compounds in liver microsomes suggests a low likelihood of adverse drug interactions, making them suitable candidates for further development .
Q & A
Q. How does the tert-butyl ester influence the compound’s reactivity in downstream functionalization?
- Methodological Answer : The Boc group stabilizes the piperidine ring against electrophilic attack but may sterically hinder reactions at the methylene bridge. Selective deprotection (e.g., with TFA in DCM) followed by re-protection with alternative groups (Fmoc, Cbz) can enable modular derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
